molecular formula C12H12O4 B1316769 Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate CAS No. 20037-18-7

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Cat. No. B1316769
CAS RN: 20037-18-7
M. Wt: 220.22 g/mol
InChI Key: PGZMJOOOCVNYTE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Scientific Research Applications

  • Natural Products Synthesis

    • Field : Organic Chemistry .
    • Application : Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .
    • Methods : The specific methods of synthesis would depend on the specific natural product being synthesized. Typically, these compounds are synthesized in a lab using various organic chemistry techniques .
    • Results : Several natural products bearing benzofuran and its derivatives as a moiety have exhibited various biological activities .
  • Anti-tumor Agents

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Benzofuran compounds have shown strong biological activities such as anti-tumor . They have been used in the development of anticancer agents .
    • Methods : The specific methods of application or experimental procedures would depend on the specific anti-tumor agent being developed. Typically, these compounds are synthesized in a lab and then tested for their anti-tumor properties .
    • Results : Some benzofuran derivatives have shown promising results in anti-tumor therapy .
  • Anti-viral Agents

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Benzofuran compounds have shown strong biological activities such as anti-viral . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
    • Methods : The specific methods of application or experimental procedures would depend on the specific anti-viral agent being developed. Typically, these compounds are synthesized in a lab and then tested for their anti-viral properties .
    • Results : Some benzofuran derivatives have shown promising results in anti-viral therapy .
  • Anti-Inflammatory Agents

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Benzofuran compounds have shown strong biological activities such as anti-inflammatory . They have been used in the development of anti-inflammatory agents .
    • Methods : The specific methods of application or experimental procedures would depend on the specific anti-inflammatory agent being developed. Typically, these compounds are synthesized in a lab and then tested for their anti-inflammatory properties .
    • Results : Some benzofuran derivatives have shown promising results in anti-inflammatory therapy .
  • Antioxidant Agents

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Benzofuran compounds have shown strong biological activities such as antioxidant . They have been used in the development of antioxidant agents .
    • Methods : The specific methods of application or experimental procedures would depend on the specific antioxidant agent being developed. Typically, these compounds are synthesized in a lab and then tested for their antioxidant properties .
    • Results : Some benzofuran derivatives have shown promising results in antioxidant therapy .

properties

IUPAC Name

methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZMJOOOCVNYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Synthesis routes and methods

Procedure details

To a mixture of 1-(2-hydroxy-5-methoxyphenyl)ethanone (5.00 g), methyl bromoacetate (3.13 mL) and N,N-dimethylformamide (50 mL) was added potassium carbonate (12.5 g), and the mixture was stirred overnight at room temperature. Water was added to quench the reaction, and the reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a brown oil. To a solution (50 mL) of the obtained oil in methanol was added sodium methoxide (1.63 g), and the mixture was stirred with heating under reflux for 3 hr. 1N Hydrochloric acid was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:4, volume ratio) to give the title object compound (1.25 g, 19%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
1.63 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
19%

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